tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate: is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tert-butyl ester group attached to an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system containing nitrogen atoms.
Preparation Methods
The synthesis of tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate typically involves the reaction of 2-aminopyridine with an isothiocyanate to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core. This intermediate is subsequently esterified with tert-butyl bromoacetate under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .
Scientific Research Applications
tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the fungal cell membrane, leading to cell death . Molecular docking studies have also revealed its binding affinity to various biological targets, suggesting its potential as a multi-target drug candidate.
Comparison with Similar Compounds
tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: Used as a sedative and hypnotic agent for treating insomnia.
Alpidem: Investigated for its anxiolytic properties.
Other imidazo[1,2-a]pyridine derivatives: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and its potential as a versatile intermediate for the synthesis of various biologically active compounds.
Properties
IUPAC Name |
tert-butyl 2-imidazo[1,2-a]pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)8-10-9-14-11-6-4-5-7-15(10)11/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHWFJBCKWRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CN=C2N1C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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